2-(4-Biphenyl)propionic acid, (-)-
CAS No.: 10516-54-8
Cat. No.: VC17867113
Molecular Formula: C15H14O2
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10516-54-8 |
|---|---|
| Molecular Formula | C15H14O2 |
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | (2R)-2-(4-phenylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C15H14O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H,16,17)/t11-/m1/s1 |
| Standard InChI Key | JALUUBQFLPUJMY-LLVKDONJSA-N |
| Isomeric SMILES | C[C@H](C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
| Canonical SMILES | CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
(-)-2-(4-Biphenyl)propionic acid, with the systematic IUPAC name (2R)-2-(4-phenylphenyl)propanoic acid, is the enantiomer of the (+)-form (PubChem CID: 448006) . Its molecular formula is C₁₅H₁₄O₂, and it has a molecular weight of 226.27 g/mol . The compound’s stereochemistry arises from the chiral center at the α-carbon of the propionic acid chain, conferring distinct physicochemical and pharmacological properties compared to its (+)-counterpart.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₄O₂ | |
| Molecular Weight | 226.27 g/mol | |
| CAS Registry Number | 10532-14-6 (racemic mixture) | |
| Optical Rotation | Not reported (predicted -) | |
| SMILES Notation | CC@@HC(=O)O |
Stereochemical Considerations
The (-)-enantiomer’s R-configuration contrasts with the S-configuration of the (+)-form . This distinction is critical in drug design, as enantiomers often exhibit divergent pharmacokinetic and pharmacodynamic profiles. For example, the (+)-enantiomer of ibuprofen is pharmacologically active, while the (-)-form is inactive, underscoring the importance of chirality in NSAIDs .
Synthesis and Derivatization
Synthetic Routes
The synthesis of (-)-2-(4-biphenyl)propionic acid typically involves asymmetric catalysis or chiral resolution of racemic mixtures. A 2005 study described the synthesis of fluorinated analogs, such as 2-(2-fluoro-4-biphenylyl)propionic acid derivatives, via cyclocondensation reactions with hydrazines or thiocarbazides . While this work focused on fluorinated variants, the methodology is adaptable to the non-fluorinated (-)-enantiomer by employing chiral auxiliaries or enantioselective catalysts.
Key Derivatives
Derivatization strategies often target the carboxylic acid group or the biphenyl moiety:
-
1,3,4-Oxadiazoles and 1,2,4-Triazoles: These heterocyclic derivatives, synthesized via reactions with hydrazines, exhibit enhanced anti-inflammatory activity compared to the parent compound .
-
Amide and Ester Analogs: Substitutions at the carboxylic acid group improve metabolic stability and bioavailability, as seen in studies of angiotensin II receptor antagonists .
Pharmacological Activity
Anti-Inflammatory and Analgesic Effects
(-)-2-(4-Biphenyl)propionic acid derivatives have demonstrated COX-2 selectivity in preclinical models. A 2009 study reported that 3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]-1-(biphenyl-4-yl)propan-1-ones, derived from fenbufen (a biphenylpropionic acid analog), showed superior anti-inflammatory activity in carrageenan-induced rat paw edema models compared to ibuprofen . The (-)-enantiomer’s role in modulating prostaglandin synthesis remains under investigation.
Antimicrobial Applications
Adamantyl-containing derivatives of biphenylpropionic acid, such as 5-(1-adamantyl)-1,3,4-thiadiazole analogs, exhibit broad-spectrum antimicrobial activity. These compounds disrupt microbial membrane integrity, as evidenced by electron paramagnetic resonance (EPR) studies on Candida albicans plasma membranes .
Table 2: Biological Activity Data
Analytical Characterization
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR): The biphenyl protons resonate at δ 7.2–7.6 ppm (aromatic region), while the α-methyl group appears as a doublet near δ 1.5 ppm .
-
High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers with >99% enantiomeric excess .
X-ray Crystallography
Single-crystal X-ray studies of related compounds reveal a dihedral angle of 45–50° between the two phenyl rings, minimizing steric hindrance and optimizing π-π stacking interactions .
Applications and Future Directions
Drug Development
The (-)-enantiomer’s potential as a chiral building block for NSAIDs and antimicrobial agents is under exploration. Its low toxicity profile, inferred from analogs like fenbufen, supports further preclinical testing .
Material Science
Biphenylpropionic acid derivatives serve as ligands in metal-organic frameworks (MOFs), leveraging their rigid biphenyl cores for gas storage applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume